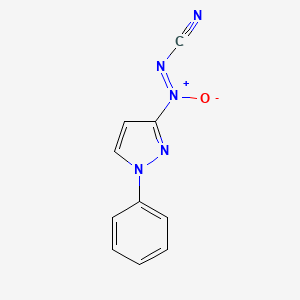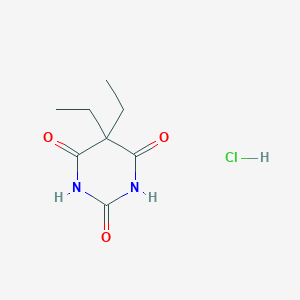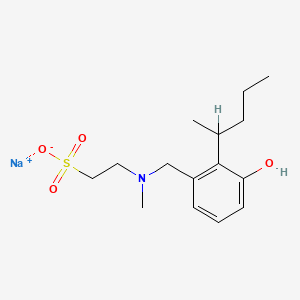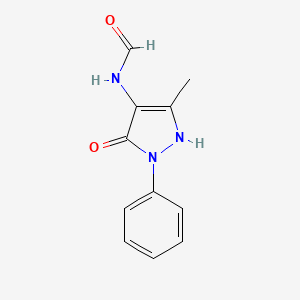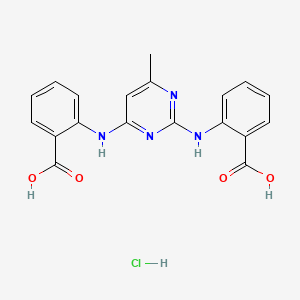
Anthranilic acid, N,N'-(6-methylpyrimidin-2,4-ylene)di-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthranilic acid, N,N’-(6-methylpyrimidin-2,4-ylene)di-, hydrochloride: is a chemical compound that belongs to the class of aromatic acids. It is characterized by the presence of a benzene ring substituted with a carboxylic acid and an amine group, along with a pyrimidine ring. This compound is known for its amphoteric nature, meaning it can act as both an acid and a base .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anthranilic acid, N,N’-(6-methylpyrimidin-2,4-ylene)di-, hydrochloride typically involves the reaction of anthranilic acid with 6-methylpyrimidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
化学反応の分析
Types of Reactions: Anthranilic acid, N,N’-(6-methylpyrimidin-2,4-ylene)di-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various heterocyclic compounds and as a building block for complex organic molecules .
Biology: In biological research, it is utilized in the study of metabolic pathways and enzyme interactions due to its structural similarity to naturally occurring amino acids .
Industry: Industrially, it is used in the production of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of Anthranilic acid, N,N’-(6-methylpyrimidin-2,4-ylene)di-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Anthranilic acid: A simpler aromatic acid with similar functional groups.
6-Methylpyrimidine: A pyrimidine derivative with a methyl group at the 6-position.
Quinoline derivatives: Compounds with a similar aromatic structure and biological activity.
Uniqueness: Anthranilic acid, N,N’-(6-methylpyrimidin-2,4-ylene)di-, hydrochloride is unique due to its combined structural features of anthranilic acid and pyrimidine, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
89467-35-6 |
|---|---|
分子式 |
C19H17ClN4O4 |
分子量 |
400.8 g/mol |
IUPAC名 |
2-[[2-(2-carboxyanilino)-6-methylpyrimidin-4-yl]amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C19H16N4O4.ClH/c1-11-10-16(21-14-8-4-2-6-12(14)17(24)25)23-19(20-11)22-15-9-5-3-7-13(15)18(26)27;/h2-10H,1H3,(H,24,25)(H,26,27)(H2,20,21,22,23);1H |
InChIキー |
PMYLAHBFKKADPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2C(=O)O)NC3=CC=CC=C3C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


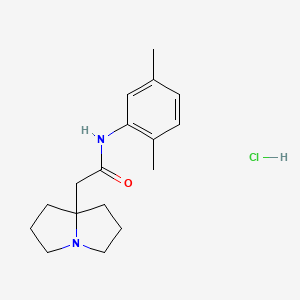
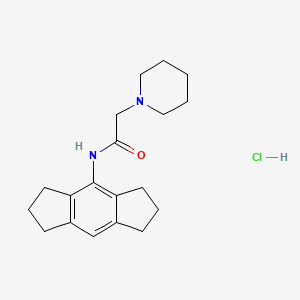
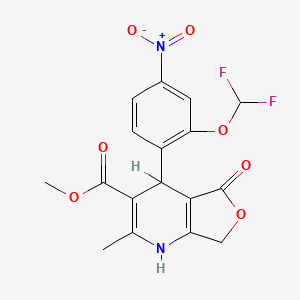
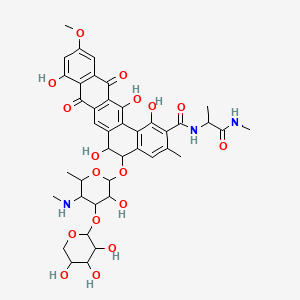

![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
